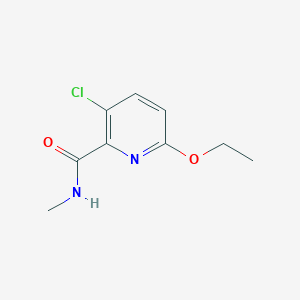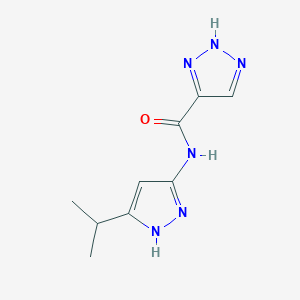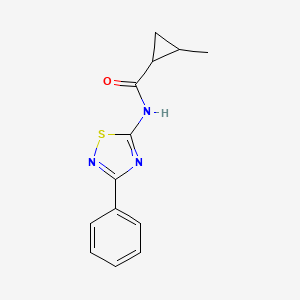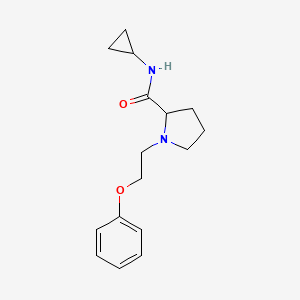
3-chloro-6-ethoxy-N-methylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-6-ethoxy-N-methylpyridine-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is also known as CEP, and it has been synthesized using various methods, including the reaction between 3-chloro-6-ethoxypyridine-2-carboxylic acid and N-methyl-ethanolamine. The purpose of
Wirkmechanismus
The mechanism of action of 3-chloro-6-ethoxy-N-methylpyridine-2-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. It has also been shown to inhibit the replication of certain viruses such as herpes simplex virus type 1 (HSV-1).
Biochemical and Physiological Effects:
3-chloro-6-ethoxy-N-methylpyridine-2-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of COX-2 and reduce the production of prostaglandins, which are mediators of inflammation. It has also been shown to inhibit the replication of HSV-1 by targeting the viral DNA polymerase. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-chloro-6-ethoxy-N-methylpyridine-2-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-chloro-6-ethoxy-N-methylpyridine-2-carboxamide. One direction is to investigate its potential applications in the treatment of various diseases such as cancer, viral infections, and inflammatory disorders. Another direction is to study its potential as a herbicide and insecticide in agriculture. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more efficient and cost-effective synthesis methods.
Synthesemethoden
The synthesis of 3-chloro-6-ethoxy-N-methylpyridine-2-carboxamide involves the reaction between 3-chloro-6-ethoxypyridine-2-carboxylic acid and N-methyl-ethanolamine. The reaction is carried out in the presence of a catalyst such as triethylamine, and the product is obtained by purifying the reaction mixture using various techniques such as column chromatography and recrystallization. This method has been optimized to yield high purity and high yield of the product.
Wissenschaftliche Forschungsanwendungen
3-chloro-6-ethoxy-N-methylpyridine-2-carboxamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-viral properties. In agriculture, it has been studied as a potential herbicide and insecticide. In industry, it has been used as a building block for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
3-chloro-6-ethoxy-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-3-14-7-5-4-6(10)8(12-7)9(13)11-2/h4-5H,3H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSNLAIJOXQNPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C=C1)Cl)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-chloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B7530784.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7530786.png)



![N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide](/img/structure/B7530830.png)

![5-cyclopropyl-3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7530849.png)
![N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide](/img/structure/B7530856.png)
![1-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7530858.png)
